molecular formula C42H70O12 B10818121 (20E)-Ginsenoside F4

(20E)-Ginsenoside F4

Cat. No.: B10818121
M. Wt: 767.0 g/mol
InChI Key: QOMBXPYXWGTFNR-CIAFOILYSA-N
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Description

(20E)-Ginsenoside F4 is a naturally occurring compound found in Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20E)-Ginsenoside F4 typically involves the extraction of ginsenosides from Panax ginseng followed by chemical modification. One common method includes the hydrolysis of ginsenoside Rb1 to produce ginsenoside F4. This process often requires specific enzymes or acidic conditions to facilitate the hydrolysis reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from ginseng roots, followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(20E)-Ginsenoside F4 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the glycosidic bonds in the molecule.

    Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various alkylating agents and nucleophiles can be employed depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce more stable forms of the compound.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Investigated for its role in modulating cellular processes such as apoptosis and autophagy.

    Medicine: Explored for its therapeutic potential in treating cancer, neurodegenerative diseases, and inflammatory conditions.

    Industry: Utilized in the development of health supplements and functional foods due to its beneficial properties.

Mechanism of Action

The mechanism of action of (20E)-Ginsenoside F4 involves multiple molecular targets and pathways:

    Molecular Targets: It interacts with various receptors and enzymes, including the estrogen receptor-β and the Mas1 receptor.

    Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. .

Comparison with Similar Compounds

(20E)-Ginsenoside F4 can be compared with other ginsenosides such as:

    Ginsenoside Rb1: Known for its anti-inflammatory and anti-cancer properties.

    Ginsenoside Rg3: Recognized for its potent anti-cancer effects.

    Ginsenoside Rh2: Studied for its neuroprotective and anti-cancer activities.

Uniqueness

What sets this compound apart is its unique combination of pharmacological activities and its ability to modulate multiple signaling pathways, making it a versatile compound for therapeutic applications.

Conclusion

This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique pharmacological properties and mechanisms of action make it a valuable subject for further research and development.

Properties

IUPAC Name

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMBXPYXWGTFNR-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5/C(=C/CC=C(C)C)/C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (20E)-Ginsenoside F4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177 - 181 °C
Record name (20E)-Ginsenoside F4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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